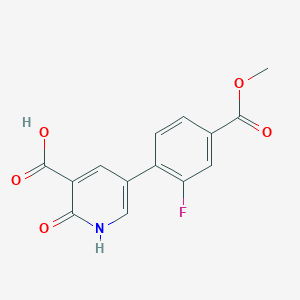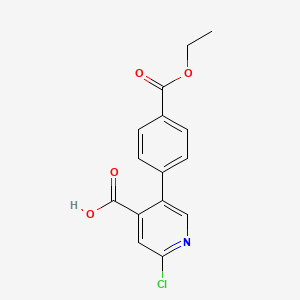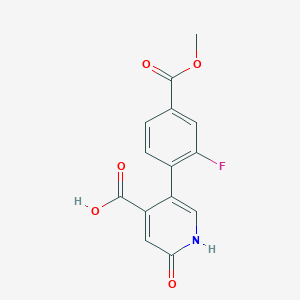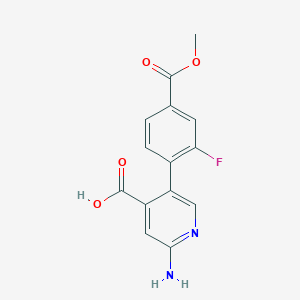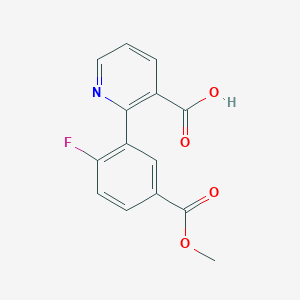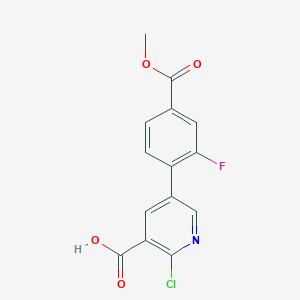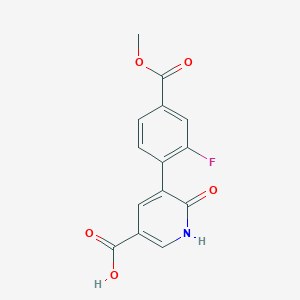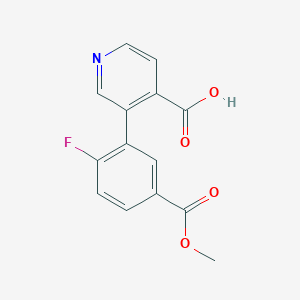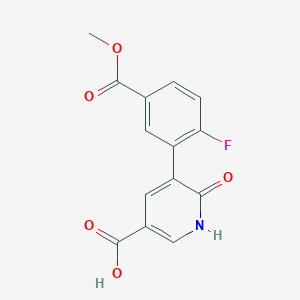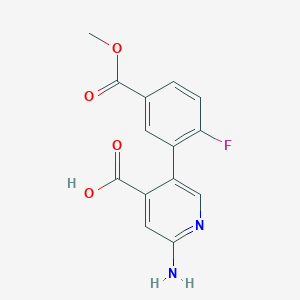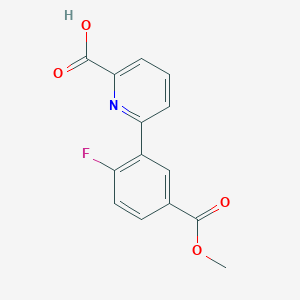
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid (FMCPA) is an organic compound belonging to the class of carboxylic acids. It is a white solid, with a molecular weight of 250.21 g/mol. FMCPA is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. FMCPA is also used as a reagent in organic synthesis.
科学的研究の応用
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of novel compounds for use as drugs, agrochemicals, and dyes. It has also been used in the synthesis of polymeric materials for use in drug delivery systems. Additionally, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of fluorescent probes for use in fluorescence microscopy and spectroscopy.
作用機序
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is an organic compound that acts as an acid catalyst in the synthesis of a wide range of compounds. It is a Lewis acid, meaning that it can form a coordinate bond with an electron-rich species, such as a nucleophile. In the presence of a base, such as sodium hydroxide or potassium hydroxide, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can form a complex with the nucleophile, allowing for the formation of a new bond.
Biochemical and Physiological Effects
6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to have no significant biochemical or physiological effects in humans or animals. It is not known to be toxic or carcinogenic, and it has not been found to be mutagenic or teratogenic.
実験室実験の利点と制限
The main advantage of using 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is its low cost and ease of synthesis. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not very soluble in water, which can limit its use in some experiments. Additionally, 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is a relatively weak acid, which can limit its effectiveness in some reactions.
将来の方向性
Future research on 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could focus on developing new methods for its synthesis and purification. Additionally, further research could be done to explore its potential applications in drug delivery systems, as well as its potential use in the synthesis of fluorescent probes. Additionally, further research could be done to explore its potential use in the synthesis of polymeric materials. Finally, further research could be done to explore its potential use as an acid catalyst in the synthesis of novel compounds.
合成法
The synthesis of 6-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is typically achieved through the reaction of 2-fluoro-5-methoxybenzaldehyde with picolinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, in aqueous solution. The reaction is typically carried out at a temperature of 25-30°C for 4-6 hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from an appropriate solvent.
特性
IUPAC Name |
6-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-5-6-10(15)9(7-8)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSLQJPUQNYGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


